molecular formula C22H22N2OS2 B2485576 2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-81-8

2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2485576
Numéro CAS: 877652-81-8
Poids moléculaire: 394.55
Clé InChI: IBINAIUVWKIWCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core with various substituents such as a 2-methylbenzylthio group and a phenethyl group

Propriétés

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-16-7-5-6-10-18(16)15-27-22-23-19-12-14-26-20(19)21(25)24(22)13-11-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBINAIUVWKIWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-4(3H)-one core. Commonly used reagents include sulfur-containing compounds and nitrogen sources under specific reaction conditions.

    Introduction of the 2-Methylbenzylthio Group: This step involves the substitution of a hydrogen atom on the thieno[3,2-d]pyrimidin-4(3H)-one core with a 2-methylbenzylthio group. This is typically achieved using a nucleophilic substitution reaction with 2-methylbenzylthiol.

    Addition of the Phenethyl Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions .

Analyse Des Réactions Chimiques

2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl group or other functional groups, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbenzylthio group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thienopyrimidinone derivatives with potential biological activities.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial targets, disrupting their function and exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

Activité Biologique

The compound 2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The molecular structure of the compound includes a thieno[3,2-d]pyrimidin scaffold, which is known for its versatility in medicinal chemistry. The presence of a thioether group (the methylbenzyl thio moiety) may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antiviral Activity

Recent studies indicate that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against various viral infections, particularly through the inhibition of viral replication mechanisms. The compound's potential as an antiviral agent could be explored further in the context of diseases such as dengue and other flavivirus infections .

Enzyme Inhibition

The compound is hypothesized to act as a phosphodiesterase-4 (PDE-4) inhibitor . PDE-4 plays a crucial role in the regulation of inflammatory processes by degrading cyclic AMP (cAMP). Inhibition of PDE-4 has been associated with therapeutic effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Compounds structurally related to our target have shown promising results in reducing airway hyperreactivity and inflammation in preclinical models .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are significant in the treatment of neurodegenerative diseases like Alzheimer’s disease. Preliminary data suggest that thieno[3,2-d]pyrimidine derivatives can effectively inhibit AChE activity, which could position this compound as a candidate for further development in cognitive enhancement therapies .

Study 1: PDE-4 Inhibition

In a study examining the effects of similar compounds on PDE-4 activity, one derivative demonstrated an IC50 value of 140 nM in enzyme assays. This suggests that our target compound may exhibit comparable potency, warranting further investigation into its pharmacodynamics and therapeutic index .

Study 2: Neuroprotective Effects

Research on AChE inhibitors has revealed that compounds with a thieno[3,2-d]pyrimidine core can reduce amyloid plaque formation in vitro. This effect is hypothesized to stem from enhanced cholinergic signaling due to decreased acetylcholine breakdown. Such findings underscore the neuroprotective potential of our compound against cognitive decline .

Data Table: Biological Activities Comparison

Compound NameActivity TypeIC50 Value (nM)Reference
Compound APDE-4 Inhibition140
Compound BAChE Inhibition0.11
Compound CAntiviral ActivityNot specified

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be standardized?

Methodological Answer:
The synthesis typically involves cyclocondensation of key precursors (e.g., 2-amino-thiophene derivatives and aldehydes) under reflux conditions. For example:

  • Step 1: React 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates.
  • Step 2: Heterocyclization using glacial acetic acid and DMSO to yield the thieno[3,2-d]pyrimidin-4(3H)-one core.
  • Step 3: Introduce substituents (e.g., 2-methylbenzylthio and phenethyl groups) via nucleophilic substitution or thioether formation.
    Optimization Tips: Control temperature (60–80°C), use polar aprotic solvents (e.g., DMF), and monitor reaction progress via TLC/HPLC to minimize by-products .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., phenethyl and 2-methylbenzylthio groups) and assess stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns (e.g., sulfur atoms).
  • Infrared Spectroscopy (IR): Identify functional groups like thioethers (C–S stretch at ~650 cm1^{-1}) and carbonyls (C=O at ~1700 cm1^{-1}).
  • HPLC-PDA: Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays: Prioritize enzyme inhibition (e.g., kinases, phosphodiesterases) or receptor-binding assays (e.g., GPCRs) based on structural analogs’ activities.
  • Cellular models: Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (IC50_{50} determination via MTT assay).
  • Dose-response curves: Test concentrations from 1 nM to 100 µM, with positive controls (e.g., doxorubicin for cytotoxicity).
  • Data validation: Replicate experiments in triplicate and compare with structurally related compounds (e.g., anti-inflammatory thienopyrimidines) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s bioactivity?

Methodological Answer:

  • Substituent variation: Synthesize derivatives with modified substituents (e.g., replacing 2-methylbenzylthio with fluorinated analogs or altering the phenethyl chain length).
  • Bioactivity profiling: Test derivatives against target enzymes/cells to identify critical substituents (e.g., trifluoromethyl groups enhance lipophilicity and target affinity).
  • Statistical analysis: Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends .

What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets).
  • MD simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
  • ADME prediction: Employ SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 interactions) .

How should researchers resolve contradictory bioactivity data across different experimental models?

Methodological Answer:

  • Model comparison: Replicate assays in parallel (e.g., in vitro enzyme vs. cell-based assays) to identify context-dependent effects.
  • Mechanistic studies: Use siRNA knockdown or CRISPR-edited cells to confirm target engagement.
  • Meta-analysis: Review data from structural analogs (e.g., anti-inflammatory thienopyrimidines with variable 3-position substituents) to identify confounding factors .

What in vivo experimental designs are appropriate for evaluating efficacy and toxicity?

Methodological Answer:

  • Animal models: Use rodent models (e.g., BALB/c mice) for pharmacokinetics (IV/PO administration) and disease efficacy (e.g., xenograft tumors).
  • Dose optimization: Conduct dose-ranging studies (1–50 mg/kg) with toxicity endpoints (e.g., liver enzymes, body weight).
  • Randomization: Implement block randomization (4–6 animals/group) to control for variability.
  • Endpoint analysis: Harvest tissues for histopathology and plasma for LC-MS/MS quantification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.